molecular formula C11H10Cl2N2O B12337270 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride

6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride

Cat. No.: B12337270
M. Wt: 257.11 g/mol
InChI Key: AYMFFQPHGHSVHK-UHFFFAOYSA-N
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Description

6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride is a compound belonging to the quinolin-2-one family. Quinolin-2-ones are known for their significant roles in various biological and pharmaceutical applications. This compound, in particular, has garnered attention due to its potential therapeutic properties and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride typically involves the direct carbonylation of o-alkenylanilines. This method uses a substoichiometric amount of copper(II) acetate (Cu(OAc)2) and air as the terminal oxidant, with palladium(II) acetate (Pd(OAc)2) as a catalyst and carbon monoxide (CO) as the carbonyl source . The reaction conditions are mild, and the yields are higher with electron-donating groups on the substrate.

Industrial Production Methods: For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed:

    Oxidation: Formation of quinolin-2,4-dione derivatives.

    Reduction: Formation of 6-chloro-3-ethanimidoyl-1H-quinolin-2-ol.

    Substitution: Formation of 6-methoxy-3-ethanimidoyl-1H-quinolin-2-one.

Scientific Research Applications

6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride stands out due to its specific substitution pattern and the presence of the ethanimidoyl group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C11H9ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-5,13H,1H3,(H,14,15);1H

InChI Key

AYMFFQPHGHSVHK-UHFFFAOYSA-N

Canonical SMILES

CC(=N)C1=CC2=C(C=CC(=C2)Cl)NC1=O.Cl

Origin of Product

United States

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